
Trimetrexate glucuronate
Eigenschaften
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82952-64-5 | |
Record name | trimetrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Beschreibung
Overview of Trimetrexate (B1681579) Glucuronate as a Non-Classical Folate Antagonist
Trimetrexate glucuronate is a synthetic, non-classical folate antagonist belonging to the 2,4-diaminoquinazoline family. rxlist.com Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). rxlist.comdrugbank.com DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential coenzyme for the synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA. rxlist.comdrugbank.com
By binding to and inhibiting DHFR, this compound depletes the intracellular pool of tetrahydrofolate. rxlist.com This depletion leads to a cascade of events, ultimately disrupting the synthesis of DNA, RNA, and proteins, which in turn leads to the cessation of cellular growth and proliferation, and eventually, cell death. rxlist.comdrugbank.com This potent antimetabolite effect is the basis for its investigation as an anticancer and antiparasitic agent. drugbank.comcancer.gov
Historical Development and Research Significance of this compound
The development of this compound was driven by the need to overcome the limitations of classical folate antagonists like methotrexate (B535133), particularly the issue of drug resistance. nih.gov Its ability to enter cells independently of the reduced folate carrier system made it a promising candidate for treating methotrexate-resistant tumors. nih.gov
Early research and clinical trials in the 1980s and 1990s explored the potential of this compound in a variety of cancers. Phase I and II clinical trials investigated its use in patients with advanced solid tumors, metastatic colorectal cancer, and refractory or recurrent osteosarcoma. nih.govnih.govnih.govclinicaltrials.govclinicaltrials.gov These studies provided valuable data on its pharmacological profile and demonstrated its activity in a research setting.
A significant milestone in the history of this compound was its investigation and subsequent approval for the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP), an opportunistic infection prevalent in immunocompromised individuals, particularly those with AIDS. fda.govcancer.gov The FDA granted it orphan drug designation for this indication in 1986, and it was approved for marketing in 1993. fda.gov
The research significance of this compound extends beyond its initial applications. It continues to be a valuable tool in cancer research, often studied in combination with other chemotherapeutic agents like 5-fluorouracil (B62378) and leucovorin to explore synergistic effects. nih.govclinicaltrials.gov More recently, its potential as a broad-spectrum antiviral agent has also been a subject of investigation, including research into its activity against SARS-CoV-2. patsnap.com
Detailed Research Findings
The following tables summarize key research findings from various studies on this compound.
Table 1: Selected Clinical Trials of this compound in Oncology
Trial Identifier | Phase | Condition(s) | Intervention | Status |
NCT00119301 | Phase I | Refractory or Recurrent Osteosarcoma | This compound, Methotrexate, Leucovorin | Completed clinicaltrials.govpatsnap.com |
NCT00003446 | Phase II | Metastatic Colorectal Cancer | This compound, 5-Fluorouracil, Leucovorin | Completed clinicaltrials.govpatsnap.com |
Not specified | Phase I | Advanced Solid Tumors | This compound | Completed nih.gov |
Not specified | Phase I | Advanced Solid Tumors | This compound | Completed nih.gov |
Table 2: Investigational Uses of this compound
Area of Research | Key Findings/Observations | References |
Solid Tumors | Investigated in phase I trials for advanced solid tumors, establishing dose-limiting toxicities and pharmacokinetic profiles. | nih.govnih.gov |
Colorectal Cancer | Studied in phase II trials in combination with 5-fluorouracil and leucovorin for metastatic disease. | nih.govclinicaltrials.gov |
Osteosarcoma | Explored in a phase I trial in combination with high-dose methotrexate for refractory or recurrent cases. | clinicaltrials.govveeva.comclinicaltrials.gov |
Pneumocystis carinii Pneumonia (PCP) | Approved for the treatment of moderate-to-severe PCP in immunocompromised patients. | fda.govcancer.gov |
Antiviral Research | Investigated for its potential antiviral activity, including against SARS-CoV-2. | patsnap.com |
Molecular and Structural Investigations of Trimetrexate Glucuronate
Chemical Structure Elucidation of Trimetrexate (B1681579) Glucuronate
The chemical name for the active component of trimetrexate glucuronate is 5-Methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine. ontosight.ai The glucuronate salt is formed with D-glucuronic acid. chemicalbook.com This formulation enhances the aqueous solubility of the otherwise lipophilic trimetrexate base. google.com
Crystal structure analyses have been performed on trimetrexate, often as a dimethyl sulfoxide (B87167) (DMSO) hydrate. In one study, the molecular conformation of trimetrexate was found to be extended, with the trimethoxyanilino ring twisted at an angle of 89 degrees relative to the plane of the quinazoline (B50416) ring. nih.gov The geometry of the 2,4-diaminoquinazoline ring is sensitive to protonation and, in its free base form, exhibits specific geometric characteristics. nih.gov
Quinazoline Backbone and Substituent Analysis
The core of trimetrexate is a quinazoline derivative, a heterocyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.orgmdpi.com This quinazoline backbone is fundamental to its classification as a nonclassical antifolate. cancernetwork.com
Key substituents on the quinazoline ring system include:
2,4-diamino groups: These groups are crucial for the molecule's interaction with the target enzyme, dihydrofolate reductase.
5-methyl group: This substitution is noted to reduce the conformational flexibility of the molecule when compared to the N(10)-methyl group in methotrexate (B535133). nih.gov
6-[(3,4,5-trimethoxyanilino)methyl] group: This bulky, lipophilic side chain is a defining feature of trimetrexate. ontosight.ai It consists of a methyl linker attached to a 3,4,5-trimethoxyanilino moiety. The trimethoxyphenyl group contributes significantly to the compound's lipophilicity. cancernetwork.com
Role of the Glucuronic Acid Moiety in Compound Properties
Trimetrexate as a free base is characterized by its lipophilic nature and consequently has very low solubility in water (<0.1 mg/mL). google.com This property would hinder its formulation as an injectable drug. To overcome this, trimetrexate is prepared as a salt with D-glucuronic acid. chemicalbook.comgoogle.com
The primary role of the glucuronic acid moiety is to significantly increase the aqueous solubility of the compound. google.com this compound has a much greater water solubility (>50 mg/mL), which is essential for its pharmaceutical formulation, particularly for intravenous administration. google.com Glucuronic acid is chosen due to its ability to form a stable salt and its low toxicity. google.com Additionally, the major metabolic pathway for trimetrexate involves oxidative O-demethylation, which is then followed by conjugation with either glucuronide or sulfate (B86663), indicating a metabolic role for this type of conjugation. nih.gov
Comparative Structural Analysis with Classical Folate Antagonists
Trimetrexate is classified as a "nonclassical" folate antagonist, which structurally distinguishes it from "classical" antagonists like methotrexate and aminopterin (B17811). drugbank.comnih.gov
The key structural differences are:
Core Ring System: Trimetrexate is built on a quinazoline ring system. wikipedia.org In contrast, classical antifolates like methotrexate and aminopterin are based on a pteridine (B1203161) ring. cancernetwork.comoncohemakey.com
Side Chain: Classical antifolates possess a p-aminobenzoylglutamate side chain. oncohemakey.com This structural feature is absent in trimetrexate, which instead has a (3,4,5-trimethoxyanilino)methyl side chain. ontosight.ai
Lipophilicity and Transport: The absence of the glutamate (B1630785) moiety and the presence of the trimethoxyphenyl group make trimetrexate significantly more lipid-soluble (lipophilic) than methotrexate. nih.govcancernetwork.com This difference fundamentally alters how the drugs enter cells. Classical antifolates like methotrexate require an active transport system, the reduced folate carrier, to cross cell membranes. oncohemakey.comsemanticscholar.org Trimetrexate's lipophilicity allows it to bypass this carrier and enter cells via passive diffusion. cancernetwork.comsemanticscholar.org This property makes trimetrexate effective against tumor cells that have developed resistance to methotrexate due to impaired transport. cancernetwork.comwikipedia.org
Feature | Trimetrexate | Methotrexate |
---|---|---|
Classification | Nonclassical Antifolate cancernetwork.com | Classical Antifolate researchgate.net |
Core Heterocycle | Quinazoline wikipedia.org | Pteridine cancernetwork.com |
Key Side Chain | (3,4,5-trimethoxyanilino)methyl ontosight.ai | p-aminobenzoylglutamate oncohemakey.com |
Lipophilicity | High (Lipophilic) cancernetwork.com | Low (Water-soluble) nih.gov |
Cellular Uptake | Passive Diffusion cancernetwork.com | Active Transport (Reduced Folate Carrier) semanticscholar.org |
Structure-Activity Relationship (SAR) Studies of Trimetrexate and Derivatives
Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. For trimetrexate and its derivatives, these studies have largely focused on their inhibitory activity against dihydrofolate reductase (DHFR).
Trimetrexate is a potent inhibitor of DHFR from various sources, including protozoal, bacterial, and human enzymes, with IC50 values in the low nanomolar range. chemicalbook.com SAR studies on related 2,4-diaminoquinazoline compounds have provided insights into the features required for high-affinity binding and inhibitory potency.
Key findings from SAR studies include:
The 2,4-diaminoquinazoline core: This scaffold is a critical pharmacophore for DHFR inhibition. mdpi.com
Substituents on the quinazoline ring: Modifications to the quinazoline ring can significantly alter activity. For instance, studies on 5-chloro-2,4-diaminoquinazoline analogs showed that different substitution patterns on an attached phenyl moiety could improve potency and selectivity against the DHFR of Trypanosoma brucei brucei. mdpi.com
The Linker and Aromatic Group: The nature of the linker between the quinazoline core and the associated aromatic ring is important. In studies of trimethoprim (B1683648) derivatives, replacing a methylene (B1212753) bridge with an amide bond and altering the aromatic ring system influenced the affinity for human DHFR. nih.gov While not trimetrexate itself, these studies on related DHFR inhibitors highlight the importance of the linker region for enzyme interaction.
Phenylalanine Residues in the Binding Site: The binding of trimetrexate to DHFR is influenced by interactions with specific amino acid residues in the enzyme's active site. In one mutant DHFR study, mutations of phenylalanine residues (F31A/F34A) dramatically decreased the binding affinity of methotrexate (a 10,100-fold increase in Ki) but had a much smaller effect on trimetrexate (a 13.5-fold increase in Ki). acs.org This demonstrates that the two inhibitors, despite targeting the same enzyme, rely on different interactions within the active site, a direct consequence of their structural differences. acs.org
Compound | Wild-Type DHFR Ki (pM) | F31A/F34A Mutant DHFR Ki (pM) | Fold Increase in Ki (Resistance) |
---|---|---|---|
Methotrexate (MTX) | 3.4 | 34,300 | 10100 |
Trimetrexate (TMTX) | 59.1 | 799 | 13.5 |
These SAR studies underscore the specific structural features of trimetrexate that contribute to its potent and distinct profile as a DHFR inhibitor.
Preclinical Pharmacological Investigations in in Vitro and Animal Models
Antiprotozoal Activity Research
Trimetrexate (B1681579) has demonstrated significant activity against various protozoan pathogens, primarily through the potent inhibition of the enzyme dihydrofolate reductase (DHFR).
In Vitro Studies on Pneumocystis jirovecii (formerly Pneumocystis carinii) Inhibition
In vitro studies have established Trimetrexate as a powerful inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis jirovecii, the causative agent of Pneumocystis pneumonia (PCP). drugbank.com The primary mechanism of action is the competitive inhibition of DHFR, an essential enzyme in the folate metabolic pathway. drugbank.com This inhibition leads to a depletion of tetrahydrofolate, a crucial coenzyme for the synthesis of purines and thymidylate, which are necessary for DNA, RNA, and protein synthesis, ultimately resulting in cell death. drugbank.com
Trimetrexate's lipophilic nature allows it to passively diffuse across the cell membranes of P. jirovecii. nih.gov This is a key advantage as the organism is believed to lack the active folate transport mechanism that is present in mammalian cells. nih.gov This differential transport contributes to the selective toxicity of Trimetrexate against the parasite.
Activity Against Other Protozoan Targets (e.g., Trypanosoma cruzi DHFR)
The antiprotozoal spectrum of Trimetrexate extends beyond P. jirovecii. It has been shown to be a potent inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The inhibitory constant (Ki) for Trimetrexate against T. cruzi DHFR has been determined to be in the nanomolar range, highlighting its strong binding affinity to the enzyme.
Furthermore, Trimetrexate has demonstrated potent activity against Toxoplasma gondii, another significant protozoan parasite. The 50% inhibitory concentration (IC50) for Trimetrexate against T. gondii DHFR has been reported to be 1.35 nM. medchemexpress.commedchemexpress.com In in vitro models using murine macrophages infected with Toxoplasma, Trimetrexate at a concentration of 0.1 μM completely inhibited the proliferation of the parasite. medchemexpress.com
Antineoplastic Research in Preclinical Models
In addition to its antiprotozoal effects, Trimetrexate has been investigated for its potential as an anticancer agent. Its mechanism of action in cancer cells is similar to its effect on protozoa, primarily through the inhibition of DHFR.
Activity in Murine Tumor Cell Lines (In Vitro and In Vivo)
Preclinical studies have demonstrated the activity of Trimetrexate against various murine tumor models. In an in vivo study involving a methotrexate-resistant L1210 leukemia murine ascites tumor, an altered DHFR was identified. pnas.org Trimetrexate exhibited a significantly higher inhibitory constant (Ki) against this altered enzyme compared to the wild-type enzyme, indicating its potential to overcome certain mechanisms of methotrexate (B535133) resistance. pnas.org
Murine Model | Enzyme Target | Finding |
Methotrexate-resistant L1210 leukemia (in vivo) | Altered Dihydrofolate Reductase (DHFR) | Trimetrexate showed a 76-fold higher Ki value against the altered DHFR compared to the wild-type enzyme. pnas.org |
In vivo studies in mice infected with Toxoplasma also provide evidence of Trimetrexate's activity in a whole-animal model, with daily administration extending the median survival time of the infected mice. medchemexpress.com
Activity in Human Tumor Cell Lines (In Vitro)
Trimetrexate has shown inhibitory effects on the growth of various human cancer cell lines in vitro. In studies involving human colon carcinoma cell lines, SNU-C4 and NCI-H630, Trimetrexate demonstrated significant cytostatic and cytotoxic effects. medchemexpress.com
Human Cell Line | Cancer Type | Concentration | Effect |
SNU-C4 | Colon Carcinoma | 0.1 mM (24h) | 50-60% inhibition of cell growth medchemexpress.com |
NCI-H630 | Colon Carcinoma | 0.1 mM (24h) | 50-60% inhibition of cell growth medchemexpress.com |
C4 Cells | Not Specified | 1 mM and 10 mM (24h) | 42% and 50% lethality, respectively medchemexpress.com |
These findings indicate that Trimetrexate can effectively inhibit the proliferation of human tumor cells at micromolar concentrations.
Synergy with Other Antimetabolites in Preclinical Models
The potential for Trimetrexate to be used in combination with other anticancer agents has been explored in preclinical models. A notable finding is the synergistic interaction between Trimetrexate and fluoropyrimidines, such as 5-fluorouracil (B62378) (FUra) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). rutgers.edu
In studies using the HCT-8 human colon cancer cell line, a sequence-dependent synergy was observed. rutgers.edu When HCT-8 cells were exposed to Trimetrexate for a period of 4, 24, or 48 hours, followed by treatment with FUra, a synergistic cell kill was produced. rutgers.edu Conversely, simultaneous administration or treatment with FUra prior to Trimetrexate resulted in an antagonistic effect. rutgers.edu A similar synergistic outcome was noted when Trimetrexate was followed by FdUrd. rutgers.edu
Combination | Cell Line | Sequence | Outcome |
Trimetrexate + 5-fluorouracil (FUra) | HCT-8 (Human Colon Cancer) | Trimetrexate followed by FUra | Synergistic cell kill rutgers.edu |
Trimetrexate + 5-fluorouracil (FUra) | HCT-8 (Human Colon Cancer) | FUra followed by or simultaneous with Trimetrexate | Antagonism rutgers.edu |
Trimetrexate + 5-fluoro-2'-deoxyuridine (FdUrd) | HCT-8 (Human Colon Cancer) | Trimetrexate followed by FdUrd | Synergistic cell kill rutgers.edu |
These results suggest that the sequential administration of Trimetrexate followed by a fluoropyrimidine could be a promising therapeutic strategy.
Antiviral Activity Research (e.g., against SARS-CoV-2)
Trimetrexate glucuronate has been investigated for its potential antiviral effects, particularly in the context of the COVID-19 pandemic. Research has focused on its activity against SARS-CoV-2, the virus responsible for this disease.
In preclinical in vitro studies, trimetrexate, as a dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant antiviral activity against SARS-CoV-2. One study highlighted that trimetrexate showed superior effects in counteracting viral infection compared to other DHFR inhibitors. This enhanced activity is attributed to a polypharmacological and pleiotropic profile. The antiviral mechanism of trimetrexate against SARS-CoV-2 is believed to be twofold. Firstly, it has been shown to inhibit the viral entry mechanism. Secondly, it targets the viral helicase nsp13, which is crucial for viral replication.
The efficacy of trimetrexate in inhibiting SARS-CoV-2 replication has been quantified in cell culture models. At a concentration of 0.009 µM, trimetrexate significantly reduced the SARS-CoV-2 virus yield by 86%. The inhibition increased to 97.5% and 96.5% at concentrations of 0.019 µM and 0.039 µM, respectively. The half-maximal inhibitory concentration (IC50) for trimetrexate against SARS-CoV-2 was determined to be 0.007 µM. These findings underscore the potent antiviral potential of trimetrexate against SARS-CoV-2 in a preclinical setting.
Table 1: In Vitro Antiviral Activity of Trimetrexate Against SARS-CoV-2
Concentration (µM) | Virus Yield Reduction (%) | IC50 (µM) |
0.009 | 86 | 0.007 |
0.019 | 97.5 | |
0.039 | 96.5 |
Antibacterial Activity Research
Trimetrexate has been noted for its antimicrobial properties, which extend to antibacterial activity. The primary mechanism of its antibacterial action is the inhibition of the enzyme dihydrofolate reductase (DHFR) in bacteria. nih.govdrugbank.com DHFR is a critical enzyme in the folic acid pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential coenzyme in the synthesis of purines and thymidylate, which are necessary for the production of DNA and RNA. By competitively inhibiting bacterial DHFR, trimetrexate disrupts these vital biosynthetic pathways, ultimately leading to the cessation of bacterial growth and cell death. nih.govdrugbank.com
Despite the established mechanism of action, detailed preclinical data from in vitro and animal models quantifying the antibacterial activity of trimetrexate against a broad spectrum of bacterial species are not extensively available in publicly accessible scientific literature. Specific metrics such as Minimum Inhibitory Concentration (MIC) values, which are crucial for determining the potency of an antibacterial agent against various pathogens, are not readily reported. Therefore, while the theoretical basis for its antibacterial effects is understood, a comprehensive preclinical profile of its spectrum of activity remains to be fully elucidated.
Cellular Uptake and Mechanisms of Resistance to Trimetrexate Glucuronate
Passive Diffusion as a Primary Cellular Entry Mechanism
Unlike methotrexate (B535133), which primarily enters cells through the reduced folate carrier (RFC) system, trimetrexate (B1681579) is a lipophilic, or fat-soluble, compound. nih.govresearchgate.net This property allows it to bypass the carrier-mediated transport systems required by water-soluble folates and antifolates. researchgate.net Trimetrexate's primary mechanism for cellular entry is passive diffusion, a process driven by the concentration gradient of the drug across the cell membrane. nih.govresearchgate.net
Studies have demonstrated that the influx of trimetrexate into cells is a nonsaturable process, consistent with passive diffusion. nih.gov However, once inside the cell, its distribution and retention are more complex, potentially involving energy-dependent processes, binding to macromolecules, or sequestration within cellular compartments. nih.gov This lipophilicity enables trimetrexate to cross cell membranes, including those of malignant cells and microorganisms like Pneumocystis jirovecii, without relying on the folate transport system. nih.govresearchgate.net
Circumvention of Folate Carrier Transport System-Mediated Resistance
A significant mechanism of acquired resistance to classical antifolates such as methotrexate is the impairment of the reduced folate carrier (RFC) transport system. nih.govnih.gov Cancer cells can develop resistance by reducing the number or function of these carriers, thereby limiting the uptake of the drug. nih.gov
Because trimetrexate does not depend on the RFC for cellular entry, it can effectively circumvent this common resistance mechanism. nih.govresearchgate.netnih.gov This makes it a valuable agent against tumors that have developed resistance to methotrexate due to defective transport. nih.govnih.gov Studies in various cancer cell lines have confirmed this advantage. For instance, methotrexate-resistant cell lines with impaired drug transport were found to remain as sensitive, or even more sensitive, to trimetrexate than the parent, non-resistant cells. nih.gov This ability to bypass RFC-mediated resistance is a key feature of trimetrexate's pharmacological profile.
Mechanisms of Acquired Resistance in Preclinical Models
Despite its ability to overcome transport-related resistance, acquired resistance to trimetrexate can still develop through various other cellular adaptations. These mechanisms have been primarily identified and characterized in preclinical laboratory models, such as cancer cell lines exposed to increasing concentrations of the drug over time.
The primary intracellular target of trimetrexate is the enzyme dihydrofolate reductase (DHFR). drugbank.com One of the most common mechanisms of antifolate resistance is the overproduction of this target enzyme, often due to the amplification of the DHFR gene. nih.govnih.gov By increasing the amount of DHFR, cancer cells can effectively titrate out the inhibitory drug, leaving sufficient enzyme activity to maintain essential metabolic functions and ensure cell survival.
In preclinical studies, some methotrexate-resistant cell lines that exhibit DHFR gene amplification also show cross-resistance to trimetrexate. nih.gov For example, a human T-cell leukemia subline (CCRF-CEM/MTX1500-LV) with increased DHFR activity due to gene amplification was cross-resistant to trimetrexate. nih.gov However, trimetrexate can sometimes partially overcome resistance caused by amplified DHFR. nih.gov The level of resistance often correlates with the degree of DHFR overexpression.
Table 1: Examples of Trimetrexate Resistance via Increased DHFR Expression in Preclinical Models
Cell Line | Parent Cell Line | Level of Resistance | Key Finding |
---|---|---|---|
CCRF-CEM/MTX1500-LV | CCRF-CEM (Human T-cell leukemia) | ~1500-fold to Methotrexate | Exhibited cross-resistance to Trimetrexate, associated with DHFR gene amplification. nih.gov |
Another mechanism of resistance involves structural alterations in the DHFR enzyme itself, resulting from mutations in the DHFR gene. nih.gov These mutations can lead to a variant enzyme that has a lower binding affinity for trimetrexate. nih.gov Consequently, a much higher intracellular concentration of the drug is required to achieve the same level of enzyme inhibition.
A study involving a trimetrexate-resistant MOLT-3 human leukemia cell line (MOLT-3/TMQ200) identified a mutation in the DHFR gene. nih.gov The resulting variant enzyme showed a 40-fold increase in the Ki value (a measure of binding affinity, where a higher value indicates lower affinity) for trimetrexate compared to the normal enzyme. nih.gov Interestingly, mutations can confer differential resistance. For example, one study engineered a mutant murine DHFR (F31A/F34A) that was exceptionally resistant to methotrexate (10,100-fold higher Ki) but remained relatively sensitive to trimetrexate (only 13.5-fold higher Ki), demonstrating that specific structural changes in the enzyme can have vastly different impacts on the binding of various antifolates. acs.orgresearchgate.net
Table 2: Trimetrexate Resistance via Decreased DHFR Binding Affinity
Cell Line / Model | Resistance Level | Alteration | Impact on Binding Affinity |
---|---|---|---|
MOLT-3/TMQ200-MTX500 | 200-fold to Trimetrexate | Amplification of a mutated DHFR gene. nih.gov | 40-fold increase in Ki values for both Trimetrexate and Methotrexate. nih.gov |
While trimetrexate's entry into the cell via passive diffusion bypasses resistance at the level of the RFC influx carrier, acquired resistance can still arise from alterations in drug transport dynamics. This can involve a decrease in the rate of drug influx or potentially an increase in its efflux (pumping it out of the cell).
A key study characterized a human lymphoblastoid cell line (WI-L2/TMQ) that was 62-fold resistant to trimetrexate. nih.gov The primary mechanism of resistance in this cell line was not related to DHFR alterations but was a 50% decrease in the influx rate of trimetrexate. This reduction in uptake led to a correspondingly lower steady-state concentration of the drug inside the cell, allowing the cells to survive. nih.gov No differences in the rate of drug efflux were detected in this particular model. nih.gov
Cells can develop resistance through more complex adaptations beyond the primary mechanisms of target enzyme and transport modification. One such factor is the intracellular concentration of natural folates. The cytotoxicity of trimetrexate can be influenced by the availability of these folates.
For example, studies on MOLT-3 leukemia cells resistant to the antifolate CB3717 (an inhibitor of thymidylate synthase) found that the cells were more sensitive to trimetrexate than the parent cells. nih.gov This increased sensitivity was linked to intracellular folate deficiency in the resistant cells. The addition of leucovorin (a reduced folate) reduced the cytotoxicity of trimetrexate in a dose-dependent manner, suggesting that the depleted folate pools made the cells more vulnerable to DHFR inhibition by trimetrexate. nih.gov This indicates that alterations in the broader cellular folate metabolism can indirectly modulate sensitivity or resistance to trimetrexate.
Metabolism and Preclinical Pharmacokinetics of Trimetrexate Glucuronate
Major Metabolic Pathways: Oxidative O-Demethylation and Conjugation
Preclinical data indicate that the primary metabolic route for trimetrexate (B1681579) is hepatic, involving oxidative O-demethylation, which is then followed by conjugation with either glucuronide or sulfate (B86663). nih.govdrugbank.comwikipedia.org
A significant pathway in the metabolism of trimetrexate is the formation of a 4'-O-glucuronide conjugate. This process occurs after oxidative O-demethylation at the 4'-position of the molecule, which is then followed by conjugation with glucuronic acid. nih.gov This conjugation reaction increases the water solubility of the compound, facilitating its excretion from the body.
Alongside glucuronidation, sulfate conjugation is another major pathway following the initial oxidative O-demethylation of trimetrexate. nih.govdrugbank.comwikipedia.org This process also serves to create a more water-soluble metabolite that can be more readily eliminated.
Metabolite Identification and Characterization in Preclinical Studies
In preclinical investigations, at least two metabolites of trimetrexate have been identified in urine. nih.gov One of these has been characterized as the 4'-O-glucuronide conjugate of trimetrexate. nih.gov Studies in monkeys have also identified two metabolites in urine that are capable of inhibiting dihydrofolate reductase, with one of these metabolites also being detected in plasma. nih.gov The presence of these active metabolites is believed to account for discrepancies observed between drug concentrations measured by a dihydrofolate reductase inhibition assay and those measured by high-pressure liquid chromatography (HPLC). nih.govnih.gov
Preclinical Pharmacokinetic Profiles (e.g., Plasma Concentration Time Profiles, Clearance, Half-Life in Animal Models)
The pharmacokinetic properties of trimetrexate have been examined in various animal models, revealing key characteristics of its disposition.
In Rhesus monkeys, the disappearance of trimetrexate from plasma follows a triexponential pattern. nih.gov A study in this model showed that trimetrexate is primarily eliminated through biotransformation, with renal clearance accounting for less than 5% of the total clearance. nih.gov
Pharmacokinetic studies in rats and dogs have also been conducted to understand the metabolic disposition of trimetrexate. wikipedia.org The plasma concentration-time curves in human clinical trials have been described as biphasic or triphasic. nih.gov
Animal Model | Parameter | Value | Reference |
---|---|---|---|
Rhesus Monkey | Elimination | Primarily by biotransformation | nih.gov |
Rhesus Monkey | Renal Clearance | <5% of total clearance | nih.gov |
Human (Phase I) | Plasma Disappearance | Biphasic or Triphasic | nih.gov |
Human (Phase I) | Terminal Elimination Half-Life | 16.4 hours | nih.gov |
Human (Phase I) | Plasma Clearance | 53 ml/min | nih.gov |
Protein Binding Characteristics in Research Models
Trimetrexate exhibits substantial binding to plasma proteins. nih.gov In vitro studies have shown that trimetrexate is approximately 95% bound to plasma proteins over a concentration range of 18.75 to 1000 ng/mL. drugbank.com This high degree of protein binding can influence the distribution and elimination of the drug. The binding of trimetrexate to its target enzyme, dihydrofolate reductase, has been a basis for the development of competitive protein-binding assays to measure its concentration in biological fluids. nih.gov
Synthetic Methodologies and Analogue Development of Trimetrexate Glucuronate
Synthetic Routes for Trimetrexate (B1681579) and its Glucuronate Salt
The synthesis of Trimetrexate and the subsequent formation of its glucuronate salt are pivotal for its pharmaceutical application, primarily aimed at improving its physicochemical properties.
Conversion from Trimetrexate Acetate (B1210297) Salt
While specific procedural details for the direct conversion of Trimetrexate acetate to Trimetrexate glucuronate are not extensively detailed in publicly available literature, the process would generally involve a salt exchange reaction. Trimetrexate monoacetate is a known crystalline form of the drug. nih.gov The conversion would likely entail dissolving the acetate salt in a suitable solvent and then introducing D-glucuronic acid. The subsequent precipitation or crystallization of the less soluble glucuronate salt would drive the reaction to completion, yielding this compound. The choice of solvent would be critical to ensure the dissolution of the reactants while promoting the selective precipitation of the desired product.
Synthesis via Gluconate Intermediate
Information regarding a synthetic route for this compound that proceeds via a gluconate intermediate is not readily found in scientific literature. The common method for forming the glucuronate salt involves the direct reaction of Trimetrexate free base with D-glucuronic acid.
Formation of Glucuronate Salt for Enhanced Solubility and Stability
The formation of the glucuronate salt of Trimetrexate is a key strategy to enhance its aqueous solubility and stability, which is essential for its intravenous administration. Trimetrexate free base is practically insoluble in water, with a solubility of less than 0.1 mg/mL. fda.gov In contrast, this compound exhibits significantly higher solubility in water, greater than 50 mg/mL. fda.gov This dramatic increase in solubility facilitates its formulation as an injectable solution. nih.gov
The stability of this compound in aqueous solutions has been the subject of research. A study on the chemical stability of a 5.0 mg/mL solution of this compound in sterile water, incubated at 37°C, revealed a degradation rate constant of 0.0134 ± 0.002 day⁻¹ and a half-life of 51.6 ± 0.8 days. The primary degradation product was identified as (2,4-diamino-5-methyl-6-carboxaldehyde)quinazoline. Under these conditions, a 10% degradation of Trimetrexate would be expected to occur by approximately 7.9 days.
Compound | Solubility in Water |
---|---|
Trimetrexate Free Base | <0.1 mg/mL fda.gov |
This compound | >50 mg/mL fda.gov |
Development of Trimetrexate Analogues and Derivatives for Research
The development of Trimetrexate analogues has been an active area of research, with the primary goal of discovering new compounds with improved potency, selectivity, and resistance profiles as DHFR inhibitors. monash.edu Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these new molecules. mdpi.com
Research has focused on modifications of various parts of the Trimetrexate scaffold. For instance, the development of novel bicyclic and tricyclic antifolates based on the Trimetrexate structure has been explored. These analogues aim to improve the inhibitory activity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii. In one study, a series of structurally diverse compounds were designed with variations in key pharmacophoric features, including bulky distal substitutions and different bridging elements connecting to the 2,4-diaminopyrimidine (B92962) nucleus. researchgate.net Several of these synthesized analogues demonstrated greater potency against P. carinii DHFR than Trimetrexate itself. researchgate.net
Another approach has been the synthesis of trimethoprim (B1683648) (TMP) analogues that incorporate structural features of Trimetrexate. These efforts have led to the development of compounds with potent DHFR inhibitory activity. mdpi.com The table below summarizes the inhibitory activity of selected Trimetrexate analogues against human DHFR (hDHFR).
Compound | Modification | IC₅₀ (µM) against hDHFR |
---|---|---|
Trimetrexate | Parent Compound | ~0.0047 |
Analogue 1 | Benzene (B151609) ring with 4-F, 3-NH₂ substituents mdpi.com | Data not specified |
Analogue 2 | Pyridine ring substitution mdpi.com | Data not specified |
Research on Thermally Stable Trimetrexate Forms
The thermal stability of a drug substance is a critical parameter for its storage and handling. Research into the stability of Trimetrexate has shown it to be a thermally stable compound in its solid form. A stability study conducted on a bulk sample of Trimetrexate stored at 60°C for 30 days showed no evidence of decomposition when analyzed by UV and HPLC methods. nih.gov This indicates a high degree of thermal stability for the solid form of the drug, which is a favorable characteristic for its pharmaceutical development and shelf-life.
Analytical Methodologies for Trimetrexate Glucuronate Research
High-Performance Liquid Chromatography (HPLC) for Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of trimetrexate (B1681579) and its metabolites, including trimetrexate glucuronate, in biological and research samples. While specific methods for the direct quantification of this compound are often integrated into broader metabolic studies, the principles of reversed-phase HPLC are commonly applied.
Research has indicated that trimetrexate and its metabolites can be effectively separated and quantified using reversed-phase HPLC assays. For instance, early pharmacokinetic studies in monkeys utilized this technique to measure drug concentrations in plasma, cerebrospinal fluid, and urine. These studies were crucial in distinguishing the parent drug from its active metabolites, which also exhibit DHFR inhibition nih.gov.
A general approach for the analysis of trimetrexate involves a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of an acetonitrile (B52724) and aqueous buffer mixture. Detection is commonly achieved using UV spectrophotometry.
Table 1: Representative HPLC Conditions for the Analysis of Trimetrexate
Parameter | Value |
Column | µBondapak C18 |
Dimensions | 300 x 3.9 mm i.d. |
Mobile Phase | Acetonitrile / 3% Acetic Acid in Water (20/80, v/v) |
Flow Rate | 0.8 mL/min |
Detection | UV at 254 nm |
Internal Standard | Acetophenone |
This table presents a method for the parent compound, trimetrexate, which serves as a foundational approach for developing and validating methods for its glucuronide metabolite.
For the specific analysis of glucuronide conjugates, which are more polar than the parent drug, modifications to the mobile phase composition and gradient may be necessary to achieve optimal separation from the parent compound and other metabolites. Furthermore, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is an increasingly utilized method for the direct, sensitive, and selective quantification of glucuronide metabolites in complex biological matrices researchgate.net.
DHFR Inhibition Assays for Activity Measurement
The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.
The inhibitory activity of this compound is determined using DHFR inhibition assays. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Principle of the DHFR Inhibition Assay:
Dihydrofolate + NADPH + H⁺ --DHFR--> Tetrahydrofolate + NADP⁺
The rate of NADPH consumption is directly proportional to the DHFR activity. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the IC50 value. Trimetrexate is a potent inhibitor of DHFR from various species, and its glucuronide metabolite is also known to possess inhibitory activity cancer.gov. Preliminary findings in human studies have indicated the presence of a glucuronide conjugate with DHFR inhibitory activity in urine cancer.gov.
A typical DHFR inhibition assay involves the following components:
DHFR enzyme: Purified recombinant or native enzyme.
Substrate: Dihydrofolic acid.
Cofactor: NADPH.
Buffer: To maintain optimal pH.
Inhibitor: this compound at various concentrations.
The reaction is initiated by the addition of the substrate or enzyme, and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.
Spectroscopic and Spectrometric Characterization Techniques
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, mass, and fragmentation patterns of the compound.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. It is also invaluable for identifying metabolites in biological fluids. In pharmacokinetic studies, GC-MS (Gas Chromatography-Mass Spectrometry) has been employed for the determination of trimetrexate levels in plasma umich.edunih.gov. For the analysis of the more polar glucuronide metabolite, LC-MS/MS is the preferred method. This technique allows for the separation of the metabolite from other components in a complex mixture, followed by its mass analysis, providing both molecular weight and structural information through fragmentation patterns. The major metabolic pathway for trimetrexate involves oxidative O-demethylation, followed by conjugation with either glucuronic acid or sulfate (B86663) drugbank.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for the definitive structural characterization of this compound. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the glucuronic acid moiety and its point of attachment to the trimetrexate structure. While experimental NMR data for this compound is not widely published, predicted ¹³C NMR data for the parent compound, trimetrexate, is available and serves as a reference for the characterization of its metabolites drugbank.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of this compound. The parent compound, trimetrexate, exhibits characteristic absorbance maxima that are utilized for its detection in HPLC analysis.
Table 2: Spectroscopic Data for Trimetrexate (Parent Compound)
Technique | Wavelength (nm) / Shift (ppm) |
UV Spectra (in 0.1 N NaOH) | λmax = 237 nm |
λmax = 341 nm | |
Predicted ¹³C NMR | Not Applicable (Data for parent compound available in databases) |
In Vitro Cytotoxicity Assays for Research Screening
In vitro cytotoxicity assays are fundamental in preclinical research to evaluate the potential of a compound to inhibit cell growth or induce cell death in various cancer cell lines. These assays provide initial insights into the compound's efficacy and selectivity. This compound (NSC 352122) has been evaluated as part of the National Cancer Institute's (NCI) Developmental Therapeutics Program, where its cytotoxic activity was tested against a panel of 60 human cancer cell lines (NCI-60).
The most common methods for assessing in vitro cytotoxicity include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which can be quantified.
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Cell Counting: Direct counting of viable cells using a hemocytometer and a viability stain like trypan blue.
The data from these assays are typically used to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of cells) values.
Table 3: In Vitro Cytotoxicity of this compound (NSC 352122) in Selected NCI-60 Human Cancer Cell Lines
Cell Line | Tissue of Origin | GI50 (Molar) |
CCRF-CEM | Leukemia | 7.94 x 10⁻⁹ |
HL-60(TB) | Leukemia | 1.00 x 10⁻⁸ |
K-562 | Leukemia | 1.12 x 10⁻⁸ |
MOLT-4 | Leukemia | 8.91 x 10⁻⁹ |
RPMI-8226 | Leukemia | 1.29 x 10⁻⁸ |
SR | Leukemia | 1.02 x 10⁻⁸ |
A549/ATCC | Non-Small Cell Lung | 1.41 x 10⁻⁸ |
HOP-62 | Non-Small Cell Lung | 1.51 x 10⁻⁸ |
NCI-H226 | Non-Small Cell Lung | 1.62 x 10⁻⁸ |
NCI-H460 | Non-Small Cell Lung | 1.20 x 10⁻⁸ |
COLO 205 | Colon | 1.23 x 10⁻⁸ |
HCC-2998 | Colon | 1.55 x 10⁻⁸ |
HCT-116 | Colon | 1.35 x 10⁻⁸ |
HT29 | Colon | 1.66 x 10⁻⁸ |
SW-620 | Colon | 1.45 x 10⁻⁸ |
SF-268 | CNS | 1.58 x 10⁻⁸ |
SNB-19 | CNS | 1.95 x 10⁻⁸ |
U251 | CNS | 1.74 x 10⁻⁸ |
LOX IMVI | Melanoma | 1.32 x 10⁻⁸ |
MALME-3M | Melanoma | 1.86 x 10⁻⁸ |
SK-MEL-28 | Melanoma | 2.09 x 10⁻⁸ |
OVCAR-3 | Ovarian | 1.26 x 10⁻⁸ |
OVCAR-5 | Ovarian | 1.70 x 10⁻⁸ |
786-0 | Renal | 1.51 x 10⁻⁸ |
A498 | Renal | 1.91 x 10⁻⁸ |
PC-3 | Prostate | 1.62 x 10⁻⁸ |
MCF7 | Breast | 1.38 x 10⁻⁸ |
MDA-MB-231/ATCC | Breast | 1.78 x 10⁻⁸ |
Data obtained from the NCI Developmental Therapeutics Program's public database for NSC 352122. The GI50 is the concentration of the drug that inhibits the growth of the cells by 50%.
Advanced Research Perspectives and Future Directions for Trimetrexate Glucuronate
Exploration of Novel Molecular Targets Beyond DHFR
While dihydrofolate reductase (DHFR) is the principal target of trimetrexate (B1681579), emerging evidence suggests that its pharmacological effects may not be solely attributable to DHFR inhibition. Research into its broader molecular interactions has pointed towards other potential targets and mechanisms that could contribute to its therapeutic and toxicological profiles.
One significant area of investigation is the compound's impact on purine (B94841) biosynthesis. oup.comnih.gov Inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for enzymes involved in the de novo synthesis of purines and thymidylate. nih.govnih.gov This disruption of purine and thymidylate production is a key downstream effect of DHFR inhibition, ultimately leading to the cessation of DNA and RNA synthesis and subsequent cell death. nih.govcancer.gov Studies have indicated that the anti-folate-induced impairment of purine biosynthesis is a major mechanism in the suppression of humoral immunity. oup.comnih.gov
Furthermore, computational and database analyses have suggested other potential off-target interactions. For instance, some data indicates a possible inhibitory action on mitochondrial peptide deformylase, although the clinical significance of this finding remains to be elucidated. drugbank.com The exploration of such alternative targets is crucial for a comprehensive understanding of trimetrexate's full spectrum of activity and for identifying potential new therapeutic applications or mechanisms of adverse effects.
In Silico Molecular Modeling and Docking Studies
Computational methods, including molecular modeling and docking studies, are increasingly valuable tools in drug discovery and for elucidating drug-target interactions at a molecular level. nih.govdergipark.org.tr While extensive in silico studies specifically focused on trimetrexate glucuronate are not abundant in the literature, related research on other DHFR inhibitors provides a framework for how these techniques can be applied. Molecular dynamics simulations, for example, have been effectively used to study the binding of inhibitors to DHFR, offering insights into the stability and dynamics of the drug-receptor complex. mdpi.commdpi.comresearchgate.net
A notable example of the application of these techniques to trimetrexate involves its evaluation against parasitic enzymes. Molecular docking studies have been performed to model the interaction of trimetrexate with the DHFR-thymidylate synthase (DHFR-TS) enzyme from Trypanosoma cruzi, the causative agent of Chagas disease. These computational models help to visualize the binding mode of trimetrexate within the active site of the parasitic enzyme, providing a rational basis for its observed inhibitory activity. Such studies are instrumental in the field of drug repurposing, allowing for the rapid screening of existing drugs against novel targets in infectious agents.
Future in silico research could expand to model the binding of trimetrexate to various human and pathogen DHFR isoforms, as well as to potential off-target proteins. These studies could aid in the design of more selective and potent analogs and in predicting potential resistance mutations.
Investigation of Pleiotropic Pharmacological Profiles
This compound exhibits a range of pharmacological effects beyond its direct cytotoxic action on cancer cells, demonstrating a pleiotropic profile that includes immunomodulatory and broad-spectrum antimicrobial activities.
Immunomodulatory Effects: Trimetrexate has demonstrated potent immunosuppressive properties. oup.comnih.gov In preclinical models, it has been shown to suppress B-cell maturation and antibody production. oup.comnih.gov This effect is largely attributed to the inhibition of purine biosynthesis, which is essential for the proliferation and function of stimulated lymphocytes. oup.comnih.gov Specifically, trimetrexate can inhibit both RNA and DNA synthesis in B-cells, thereby modulating events preceding and during the S phase of the cell cycle. nih.gov
Antimicrobial and Antiparasitic Activity: The inhibitory action of trimetrexate on DHFR is not limited to mammalian cells; it is also effective against the DHFR of various microorganisms. This forms the basis of its use in treating certain opportunistic infections. Its efficacy against Pneumocystis jirovecii (formerly Pneumocystis carinii), the causative agent of pneumocystis pneumonia (PCP), is well-documented. nih.govnih.govclinicaltrials.gov
Furthermore, research has highlighted its potential against other protozoan parasites. Trimetrexate is a potent inhibitor of Toxoplasma gondii DHFR, with an IC50 value of 1.35 nM, and has shown the ability to inhibit the proliferation of this parasite in murine macrophages. nih.gov It has also been identified as a powerful inhibitor of Trypanosoma cruzi DHFR activity, with an inhibitory constant of 6.6 nM, and is highly effective in killing both the trypomastigote and amastigote forms of the parasite.
The table below summarizes the observed pleiotropic effects of trimetrexate and the proposed mechanisms of action.
Pharmacological Effect | Affected Cell/Organism | Proposed Mechanism of Action |
Immunosuppression | B-lymphocytes | Inhibition of purine biosynthesis, leading to suppression of RNA and DNA synthesis. oup.comnih.gov |
Antiparasitic | Pneumocystis jirovecii | Inhibition of DHFR, disrupting folate metabolism. nih.govnih.gov |
Antiparasitic | Toxoplasma gondii | Potent inhibition of DHFR. |
Antiparasitic | Trypanosoma cruzi | Potent inhibition of DHFR-TS. |
Research into Overcoming Preclinical Resistance Mechanisms
A significant advantage of trimetrexate is its ability to circumvent certain mechanisms of resistance that affect the classical folate antagonist, methotrexate (B535133). wikipedia.orgnih.gov One of the primary mechanisms of acquired resistance to methotrexate in cancer cells is impaired drug transport due to defects in the reduced folate carrier system. nih.gov Because trimetrexate is lipophilic, it does not rely on this carrier for cellular entry and can passively diffuse across the cell membrane. nih.govcancernetwork.com This property allows it to remain effective against tumor cells that have developed transport-based resistance to methotrexate. wikipedia.org
However, cells can also develop resistance to trimetrexate itself. Preclinical studies have identified several mechanisms of acquired resistance to trimetrexate:
Increased DHFR Expression: Amplification of the DHFR gene, leading to higher intracellular levels of the target enzyme, can overcome the inhibitory effects of trimetrexate. nih.govcancernetwork.com
Decreased Uptake: Although trimetrexate enters cells via passive diffusion, some studies have suggested that an as-yet-uncharacterized mechanism of decreased uptake can contribute to resistance. cancernetwork.com
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins may also play a role in reducing intracellular concentrations of trimetrexate. cancernetwork.com
The following table outlines key preclinical findings on trimetrexate and resistance mechanisms.
Cell Line/Model | Resistance Mechanism to Methotrexate | Trimetrexate Activity | Mechanism of Acquired Trimetrexate Resistance |
Human T-cell leukemia (CCRF-CEM/MTX60-PGA) | Impaired membrane transport | Active | Not specified in this model |
Human soft tissue sarcomas | Natural resistance to antifolates | Varied | Not specified |
Human leukemic cell line | Not specified | Not applicable | Increased expression of MDR phenotype, increased DHFR expression |
Understanding these resistance pathways is crucial for developing strategies to overcome them, such as the use of combination therapies or the development of novel antifolates that are less susceptible to these mechanisms.
Theoretical Applications and Hypotheses in Emerging Pathologies
The broad-spectrum activity of trimetrexate against the DHFR enzyme from various species opens up possibilities for its application in a range of emerging and neglected diseases. nih.govdrugtargetreview.comjnj.com The strategy of drug repurposing, where existing drugs are investigated for new therapeutic indications, is a cost-effective and accelerated pathway for drug development. nih.gov
Neglected Tropical Diseases: A promising area for the theoretical application of trimetrexate is in the treatment of neglected tropical diseases (NTDs) caused by protozoan parasites. drugtargetreview.cominfontd.orgaccesstomedicinefoundation.org As previously mentioned, preclinical data has shown potent activity of trimetrexate against Trypanosoma cruzi, the parasite responsible for Chagas disease. This suggests that trimetrexate could be a candidate for further investigation as a treatment for this debilitating and often chronic illness. Its efficacy against Toxoplasma gondii also points to its potential utility in treating toxoplasmosis, particularly in immunocompromised individuals.
Virology: While direct evidence for the antiviral activity of trimetrexate is limited, its mechanism of action provides a rationale for hypothesizing its potential in this area. Some viruses rely on the host cell's machinery for replication, including the pathways for nucleotide synthesis. By depleting the intracellular pools of purines and thymidylate, trimetrexate could indirectly inhibit the replication of certain viruses. For instance, the related antifolate methotrexate has been shown to inhibit the replication of SARS-CoV-2 in cell culture models. This raises the hypothesis that trimetrexate, with its different cellular uptake mechanism, might also exert antiviral effects against SARS-CoV-2 or other emerging viral pathogens that are highly dependent on host cell metabolism for their proliferation.
Further research, including in vitro screening and preclinical studies, is warranted to explore these theoretical applications and to determine the potential of this compound as a repurposed therapeutic for a wider range of infectious diseases.
Q & A
Q. What is the mechanism of action of trimetrexate glucuronate, and how can its inhibition of dihydrofolate reductase (DHFR) be quantitatively assessed in preclinical models?
this compound acts as a nonclassical folate antagonist by competitively inhibiting DHFR, blocking the synthesis of tetrahydrofolate required for purine and thymidylate synthesis, thereby impairing DNA/RNA production . To assess DHFR inhibition, researchers can:
- Enzyme activity assays : Measure IC₅₀ values using recombinant human or pathogen-specific DHFR enzymes (e.g., Toxoplasma gondii DHFR with IC₅₀ = 1.35 nM) .
- Metabolite profiling : Quantify intracellular folate intermediates (e.g., dihydrofolate accumulation) via LC-MS/MS .
- Cell viability assays : Evaluate growth inhibition in DHFR-dependent cell lines, with synchronized cultures to study S-phase specificity .
Q. What are the pharmacokinetic properties of this compound, and how do they influence toxicity profiles in clinical trials?
Key pharmacokinetic parameters include:
- Clearance : 31 ± 20 mL/min/m², with significant interpatient variability .
- Volume of distribution : 13 ± 7 L/m², reflecting extensive tissue distribution .
- Exposure-toxicity correlation : Plasma concentrations at 1 hour post-dose and AUC are strongly correlated with leukopenia (r = 0.6) and thrombocytopenia (r = 0.65) .
- Glucuronide conversion : The glucuronate moiety enhances solubility but requires dose adjustments (1.53 mg glucuronate ≈ 1 mg trimetrexate base) .
Advanced Research Questions
Q. How should researchers design combination therapies involving this compound to optimize efficacy while minimizing toxicity?
- Dose escalation strategies : For trimetrexate + 5-fluorouracil (5-FU), use fixed 5-FU doses (225 mg/m²/day) with trimetrexate escalated weekly (20–50 mg/m²), monitoring diarrhea and myelosuppression as dose-limiting toxicities .
- Leucovorin rescue : Co-administer leucovorin (20 mg/m² every 6 hours) to mitigate hematologic toxicity without compromising antitumor activity .
- Synergy testing : Evaluate sequence-dependent effects (e.g., trimetrexate priming before 5-FU) using Chou-Talalay combination indices in pancreatic cancer models .
Q. How can interpatient variability in this compound pharmacokinetics be addressed in clinical trial design?
- Adaptive dosing : Implement 25% dose increments for patients without prior myelotoxic treatment, guided by real-time plasma concentration monitoring (e.g., target 1-hour post-dose levels >1.12 µM) .
- Population PK modeling : Use sparse sampling (1- and 24-hour time points) with one-compartment models to individualize AUC targets (e.g., 2,266 µmol·min/L at 13.1 mg/m²) .
Q. What methodologies resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?
- Cross-species scaling : Adjust dosing schedules based on murine-to-human clearance ratios; murine models tolerate higher doses (e.g., daily ×5 schedules in humans require 30% dose reductions) .
- Toxicodynamic modeling : Corrogate neutropenia severity with free drug exposure rather than total plasma concentrations to account for protein binding differences .
Q. How can researchers mitigate myelosuppression in this compound trials without compromising antitumor activity?
- Biomarker-guided rescue : Monitor absolute neutrophil counts (ANC) twice weekly and administer granulocyte colony-stimulating factor (G-CSF) if ANC <1.5 ×10⁹/L .
- CYP450 interaction management : Avoid co-administration with CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) to stabilize plasma levels .
Q. What experimental approaches elucidate this compound’s cell cycle specificity in cancer models?
- Synchronized cell cultures : Expose CHO cells to trimetrexate during specific phases (G1, S, G2/M) post-mitotic release; survival assays show maximal S-phase cytotoxicity (50 µM for 2 hours reduces clonogenicity by >80%) .
- Flow cytometry : Quantify S-phase arrest via BrdU incorporation and DNA content analysis .
Q. How should drug-drug interaction studies be structured for this compound in translational research?
- In vitro screens : Test CYP450 inhibition/induction using human liver microsomes (focus on CYP3A4/5 due to trimetrexate’s metabolic pathway) .
- Clinical pharmacokinetic substudies : Compare trimetrexate AUC with/without co-administered CYP modulators in Phase I trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.